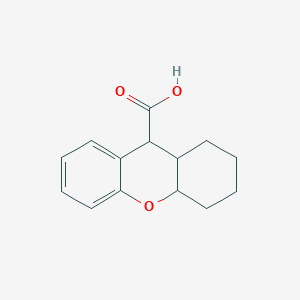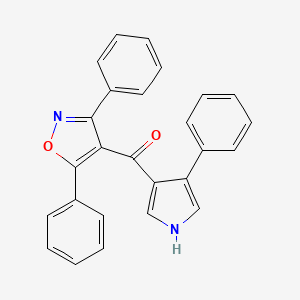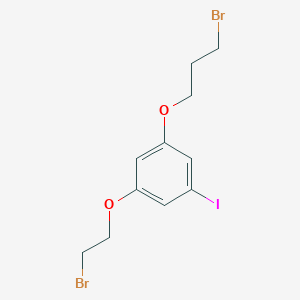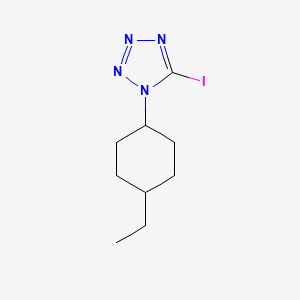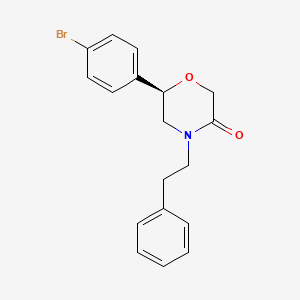![molecular formula C22H33NO2Si2 B14192778 ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane CAS No. 834856-14-3](/img/structure/B14192778.png)
({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane: is a chemical compound with a complex structure that includes nitro, ethynyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves multiple steps. One common method includes the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency. The use of advanced catalytic systems and controlled reaction environments is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium amide or organolithium reagents are employed.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives.
Substitution: Various substituted ethynyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl groups can engage in addition and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or materials.
Comparison with Similar Compounds
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- 2-[(Trimethylsilyl)ethynyl]aniline
- Ethynyltrimethylsilane
Uniqueness: The presence of both nitro and ethynyl groups in ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane makes it unique compared to other similar compounds. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
834856-14-3 |
|---|---|
Molecular Formula |
C22H33NO2Si2 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
trimethyl-[2-[4-nitro-2-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C22H33NO2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-21-16-22(23(24)25)11-10-20(21)12-14-26(7,8)9/h10-11,16-19H,1-9H3 |
InChI Key |
YWAQNWYUBJLCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC(=C1)[N+](=O)[O-])C#C[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
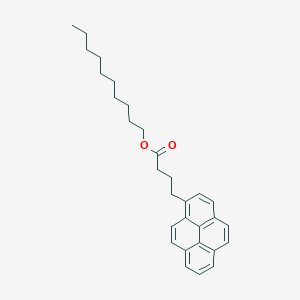

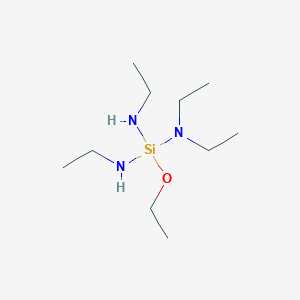

![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
